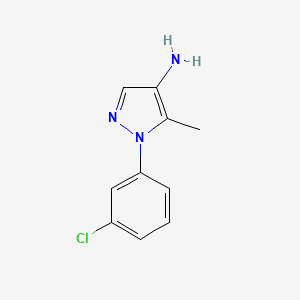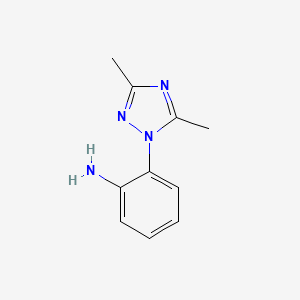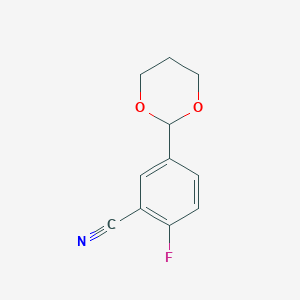
5-(1,3-二氧杂环戊烷-2-基)-2-氟苯甲腈
描述
The compound “5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile” appears to be a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal and a common protective group in organic synthesis. The 1,3-dioxane ring is attached to a benzene ring at the 5-position. The benzene ring is substituted with a fluorine atom at the 2-position and a nitrile group (-CN) at the para position.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3-dioxane ring and the introduction of the fluorine and nitrile groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring and the benzene ring, both of which are planar. The fluorine and nitrile groups would add electronegativity and polarity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine and nitrile groups, which could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its boiling point due to the polarity of the C≡N bond. The fluorine atom might also contribute to the compound’s polarity, potentially affecting its solubility in different solvents.科学研究应用
-
AIEgen-Based Fluorescent Nanomaterials
- Field : Biomedical Engineering
- Application : These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
- Method : The fabrication methods of AIEgen-based nanomaterials involve the use of luminogens with the feature of aggregation-induced emission (AIEgen) for fluorescent nanomaterial preparation .
- Results : These nanomaterials have been used in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .
-
In Situ Synthesis of 1,3-Dioxan-5-One Derivatives
- Field : Organic Chemistry
- Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .
- Method : Three different derivatives were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .
- Results : In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .
-
Cytotoxic Activity of Heterocyclic Compounds
- Field : Pharmacology
- Application : The study found cytotoxic activity against cell line SH-SY5Y for esters of 5-ethyl-5-hydroxymethyl-1,3-dioxane .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The IC50 of (5-ethyl-1, 3-dioxan-5-yl)methyl 2-methylacrylate was 16.35 ± 1.43 μM, and bis(5-ethyl-1,3-dioxan-5-yl)methyl maleate had an IC50 of 39.38 ± 1 μM .
- Synthesis of Dioxanones and Their Claisen-Schmidt Reactions
- Field : Organic Chemistry
- Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .
- Method : Derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .
- Results : The synthesis resulted in high yields of the respective bischalcones within short time periods .
- Synthesis of Dioxanones and Their Claisen-Schmidt Reactions
- Field : Organic Chemistry
- Application : A method is developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .
- Method : Derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .
- Results : The synthesis resulted in high yields of the respective bischalcones within short time periods .
安全和危害
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential hazards associated with its synthesis, such as the use of potentially toxic or reactive reagents.
未来方向
The future directions for research on this compound would depend on its intended application. For example, if it’s a potential drug, future research could involve testing its efficacy and safety in biological models. If it’s a new synthetic reagent, future research could explore its utility in different types of chemical reactions.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
属性
IUPAC Name |
5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWHWJOQQXLUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
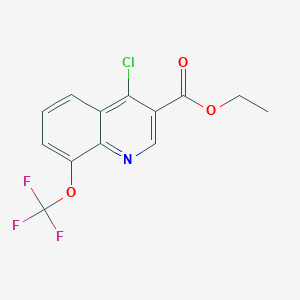
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)
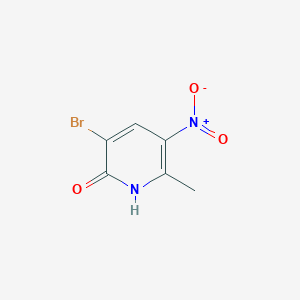
![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)
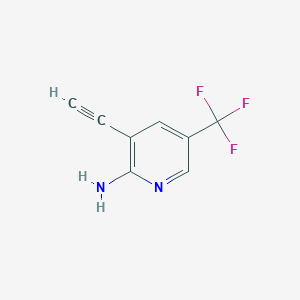

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)
